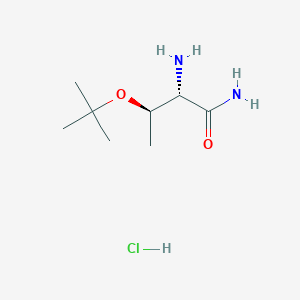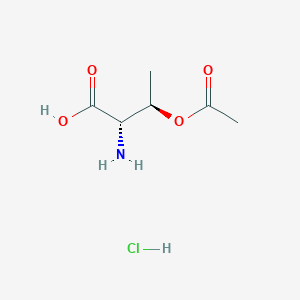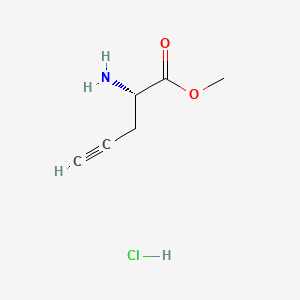
2-アミノ-N,N-ジメチルアセトアミド酢酸塩
概要
説明
2-Amino-N,N-dimethylacetamide, also known as N,N-Dimethylglycinamide, is a compound with the molecular formula C4H10N2O . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .
Synthesis Analysis
The synthesis of 2-Amino-N,N-dimethylacetamide involves the formation of a Van der Waals complex from an electron-deficient fluorinated aromatic ring and DMF. This complex evolves under light toward a charge transfer complex stabilized by ammonium formate .Molecular Structure Analysis
The molecular structure of 2-Amino-N,N-dimethylacetamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is 2-amino-N,N-dimethylacetamide . The InChI representation is InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 .Chemical Reactions Analysis
The Van der Waals complex formed from the electron-deficient fluorinated aromatic ring and DMF evolves under light toward a charge transfer complex stabilized by ammonium formate . This indicates that 2-Amino-N,N-dimethylacetamide may participate in light-induced charge transfer reactions.Physical and Chemical Properties Analysis
2-Amino-N,N-dimethylacetamide has a molecular weight of 102.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 102.079312947 g/mol . The topological polar surface area is 46.3 Ų .科学的研究の応用
複素環式化合物および非環状系の合成
N,N-ジアルキルアミド、例えばN,N-ジメチルホルムアミド (DMF)、N,N-ジメチルアセトアミド (DMA) は、一般的な極性溶媒であり、合成有機化学における汎用試薬として利用されています {svg_1}. それらは汎用性の高い合成子であり、さまざまな方法で異なる官能基を生成するために使用できます {svg_2}. これには、複素環式化合物の合成と非環状系の官能基化が含まれます {svg_3}.
アミノ化
N,N-ジアルキルアミドは、アミノ化 (R-NMe2) プロセスで使用されてきました {svg_4}. これは、有機化学の基本的なプロセスである、分子へのアミノ基の導入を伴います。
ホルミル化
ホルミル化 (R-CHO) は、N,N-ジアルキルアミドが用途を見出しているもう1つのプロセスです {svg_5}. このプロセスは、分子へのホルミル基の導入を伴います。
単一炭素源
N,N-ジアルキルアミドは、さまざまな化学反応で単一炭素源 (R-C) として作用できます {svg_6}. これは、有機合成において特に役立ちます。
メチレン基の生成
N,N-ジアルキルアミドは、メチレン基 (R-CH2) を生成するために使用できます {svg_7}. これは、さまざまな有機化合物の合成における重要なプロセスです。
シアノ化
N,N-ジアルキルアミドは、シアノ化 (R-CN) プロセスで使用されてきました {svg_8}. これは、分子へのシアノ基の導入を伴います。
アミドアルキル化
N,N-ジアルキルアミドは、アミドアルキル化 (-R) プロセスで使用できます {svg_9}. これは、分子へのアミドアルキル基の導入を伴います。
アミノカルボニル化
N,N-ジアルキルアミドは、アミノカルボニル化 (R-CONMe2) プロセスで使用されてきました {svg_10}. これは、分子へのアミノカルボニル基の導入を伴います。
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-N,N-dimethylacetamide acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, 2-Amino-N,N-dimethylacetamide acetate can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 2-Amino-N,N-dimethylacetamide acetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Furthermore, 2-Amino-N,N-dimethylacetamide acetate can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-N,N-dimethylacetamide acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, 2-Amino-N,N-dimethylacetamide acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N,N-dimethylacetamide acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-N,N-dimethylacetamide acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Amino-N,N-dimethylacetamide acetate has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 2-Amino-N,N-dimethylacetamide acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-Amino-N,N-dimethylacetamide acetate can result in toxic or adverse effects, such as liver damage and altered cellular metabolism .
Metabolic Pathways
2-Amino-N,N-dimethylacetamide acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Amino-N,N-dimethylacetamide acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, 2-Amino-N,N-dimethylacetamide acetate can be transported across cell membranes by amino acid transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-Amino-N,N-dimethylacetamide acetate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Amino-N,N-dimethylacetamide acetate is essential for elucidating its role in cellular processes .
特性
IUPAC Name |
acetic acid;2-amino-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVHCTZMBPEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200634-33-9 | |
| Record name | 200634-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


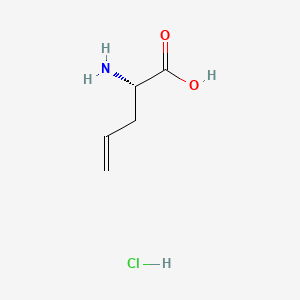

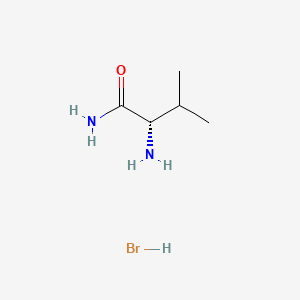


![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
